molecular formula C13H15N3O B7571351 N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine

N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine

Cat. No. B7571351
M. Wt: 229.28 g/mol
InChI Key: PFZTVCZULQADKJ-UHFFFAOYSA-N
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Description

N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine, also known as EPM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPM is a pyrimidine-based compound that has been found to possess various pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects.

Mechanism of Action

The exact mechanism of action of N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine is not fully understood, but it is believed to act through multiple pathways. N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine has been found to inhibit the production of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. Additionally, N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine has been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and pain.
Biochemical and Physiological Effects:
N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine has been found to have a number of biochemical and physiological effects. In addition to its anti-inflammatory, analgesic, and antipyretic effects, N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine has been found to possess antioxidant properties. Studies have shown that N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine can effectively scavenge free radicals and protect against oxidative stress. Additionally, N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine has been found to have a positive effect on the immune system, enhancing the production of T cells and natural killer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine for lab experiments is its potential therapeutic applications. N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine has been found to be effective in animal models of arthritis, inflammation, and pain, making it a promising candidate for further research. However, there are also some limitations to using N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine in lab experiments. One of the main limitations is the complexity of its synthesis, which can make it difficult to obtain in large quantities. Additionally, the exact mechanism of action of N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine is not fully understood, which can make it difficult to design experiments to test its efficacy.

Future Directions

There are a number of potential future directions for research on N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine. One area of interest is the development of new therapeutic applications for N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine. For example, N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine has been found to have potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, research on the mechanism of action of N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine could lead to the development of new drugs that target the same pathways. Finally, there is potential for the development of new synthesis methods for N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine, which could make it more accessible for research purposes.
Conclusion:
In conclusion, N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine has been found to possess various pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects. While there are some limitations to using N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine in lab experiments, its potential therapeutic applications make it a promising candidate for further research.

Synthesis Methods

N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine can be synthesized through a multi-step process that involves the reaction of 3-ethoxybenzaldehyde with guanidine, followed by the reaction of the resulting compound with chloroacetic acid. The final product is obtained through the reaction of the intermediate compound with ammonia. The synthesis of N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine is a complex process that requires careful attention to detail and a high level of expertise.

Scientific Research Applications

N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine has been the subject of numerous scientific studies, primarily due to its potential therapeutic applications. Some of the most promising research on N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine has focused on its anti-inflammatory and analgesic effects. Studies have shown that N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine can effectively reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine has been found to possess antipyretic effects, making it a potential treatment for fever.

properties

IUPAC Name

N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-2-17-12-6-3-5-11(9-12)10-16-13-14-7-4-8-15-13/h3-9H,2,10H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZTVCZULQADKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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